molecular formula C12H14O5 B14532761 3,5-Dihydroxy-2-(2-methylpropanoyl)phenyl acetate CAS No. 62545-34-0

3,5-Dihydroxy-2-(2-methylpropanoyl)phenyl acetate

Cat. No.: B14532761
CAS No.: 62545-34-0
M. Wt: 238.24 g/mol
InChI Key: QTLJGMMTCMQSQN-UHFFFAOYSA-N
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Description

3,5-Dihydroxy-2-(2-methylpropanoyl)phenyl acetate is an organic compound that belongs to the class of phenolic esters. This compound is characterized by the presence of two hydroxyl groups, an isobutyryl group, and an acetate ester group attached to a benzene ring. Phenolic esters are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxy-2-(2-methylpropanoyl)phenyl acetate can be achieved through a multi-step process involving the following key steps:

    Hydroxylation: The hydroxyl groups can be introduced through selective hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Esterification: The final step involves the esterification of the hydroxylated intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxy-2-(2-methylpropanoyl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the isobutyryl moiety can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Ether derivatives.

Scientific Research Applications

3,5-Dihydroxy-2-(2-methylpropanoyl)phenyl acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-Dihydroxy-2-(2-methylpropanoyl)phenyl acetate involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

    Cell Signaling Modulation: It can modulate cell signaling pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Caffeic Acid: A phenolic compound with antioxidant properties.

    Quercetin: A flavonoid known for its anti-inflammatory and anticancer activities.

    Gallic Acid: Another phenolic acid with strong antioxidant effects.

Uniqueness

3,5-Dihydroxy-2-(2-methylpropanoyl)phenyl acetate is unique due to its specific structural features, including the combination of hydroxyl, isobutyryl, and acetate groups, which confer distinct chemical reactivity and biological activity compared to other similar phenolic compounds.

Properties

CAS No.

62545-34-0

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

[3,5-dihydroxy-2-(2-methylpropanoyl)phenyl] acetate

InChI

InChI=1S/C12H14O5/c1-6(2)12(16)11-9(15)4-8(14)5-10(11)17-7(3)13/h4-6,14-15H,1-3H3

InChI Key

QTLJGMMTCMQSQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C(C=C(C=C1OC(=O)C)O)O

Origin of Product

United States

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